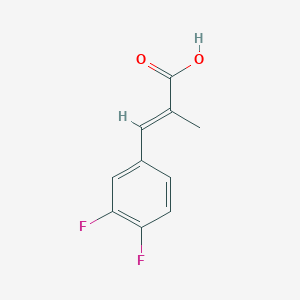

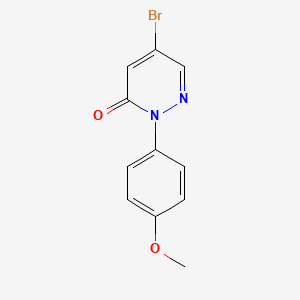

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

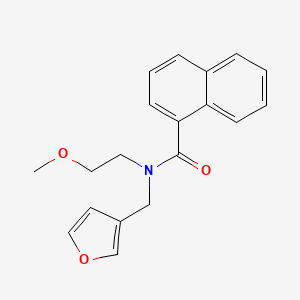

The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methoxy groups attached to a benzene ring. The presence of the amide group indicates that it might have been synthesized from an acid and an amine .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring and the benzene ring would provide a degree of aromaticity, while the methoxy groups and the amide group would introduce polar characteristics. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide group could undergo hydrolysis to form an acid and an amine. The methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and methoxy groups could make it somewhat soluble in polar solvents. The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity of Pyrazole Derivatives

Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and antifungal properties. These activities are attributed to the pyrazole moiety's role as a pharmacophore in medicinal chemistry, highlighting its significance in drug design and discovery. The synthesis of heterocyclic appended pyrazoles under various conditions, including microwave irradiation, demonstrates the versatility of pyrazole derivatives as bioactive molecules and useful synthons in organic synthesis (Dar & Shamsuzzaman, 2015).

Pyrazoline Derivatives in Therapeutic Applications

Pyrazolines, closely related to pyrazoles, have been identified as important heterocyclic compounds with significant pharmacological effects. These effects span across antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Recent advances highlight the therapeutic patent literature describing the applications of pyrazolines, underscoring their potential in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).

Antifungal Applications and SAR Interpretations

Research focusing on combating Bayoud disease in date palms has leveraged various synthetic compounds for their antifungal properties. Structural-activity relationship (SAR) interpretations for these compounds provide insights into pharmacophore site predictions, showcasing the application of pyrazole derivatives in addressing plant pathogens and contributing to agricultural chemistry (Kaddouri et al., 2022).

Multicomponent Synthesis of Bioactive Pyrazole Derivatives

The multicomponent reactions (MCRs) approach for synthesizing pyrazole derivatives underscores the efficiency and versatility of creating bioactive molecules. This strategy aligns with green chemistry principles, offering insights into the synthesis of compounds with antibacterial, anticancer, antifungal, and antioxidant activities, among others. Such an approach exemplifies the broad applicability of pyrazole derivatives in the development of new therapeutic agents (Becerra, Abonía, & Castillo, 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-9-6-13(18(2)17-9)16-15(19)10-7-11(20-3)14(22-5)12(8-10)21-4/h6-8H,1-5H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRWWTUKRNIYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid](/img/structure/B2811017.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)

![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2811027.png)